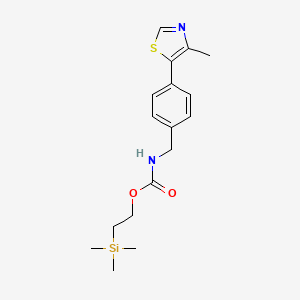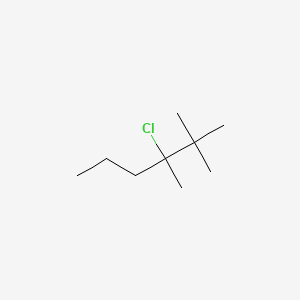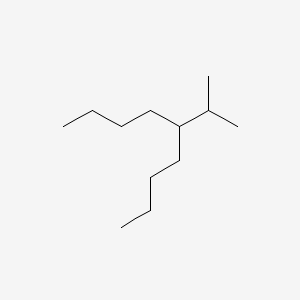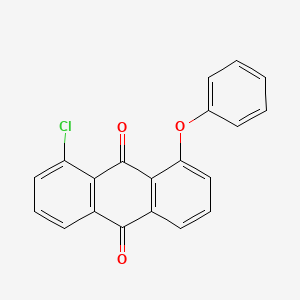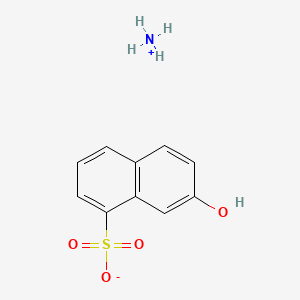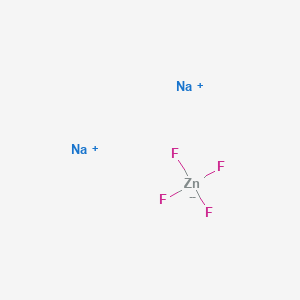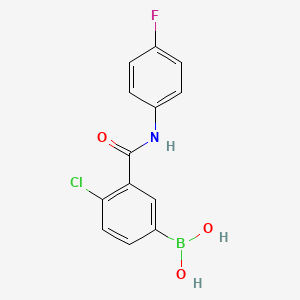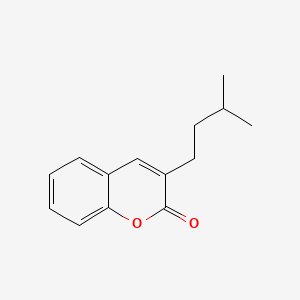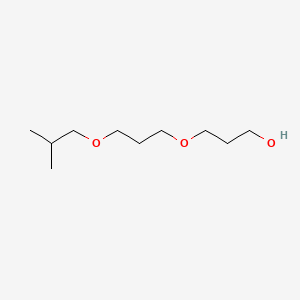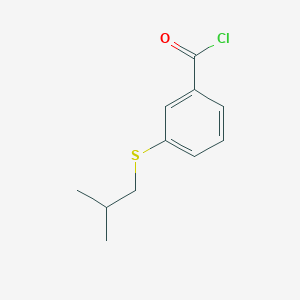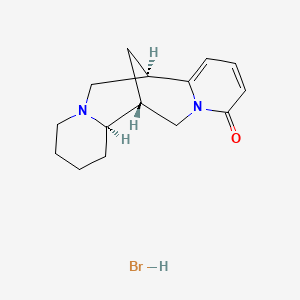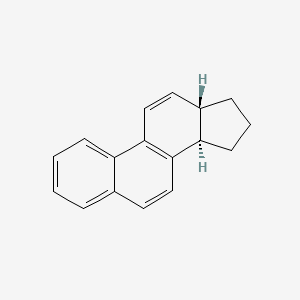
Gona-1,3,5(10),6,8,11-hexaene, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gona-1,3,5(10),6,8,11-hexaene, (±)- is a chemical compound with the molecular formula C17H16. It is a polyunsaturated hydrocarbon with six double bonds, making it a highly conjugated system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gona-1,3,5(10),6,8,11-hexaene, (±)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the conjugated system. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of Gona-1,3,5(10),6,8,11-hexaene, (±)- may involve large-scale catalytic processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Gona-1,3,5(10),6,8,11-hexaene, (±)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
Gona-1,3,5(10),6,8,11-hexaene, (±)- has several scientific research applications, including:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Gona-1,3,5(10),6,8,11-hexaene, (±)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of these targets. The specific pathways involved depend on the context of its application, such as its role in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
Gona-1,3,5,7,9,11-hexaene: Another polyunsaturated hydrocarbon with a similar structure but different double bond positions.
Hexa-1,3,5-triene: A simpler conjugated system with three double bonds.
Cyclohexa-1,3,5-triene: A cyclic conjugated system with three double bonds.
Uniqueness
Gona-1,3,5(10),6,8,11-hexaene, (±)- is unique due to its specific arrangement of double bonds and its potential for diverse chemical reactivity. This makes it a valuable compound for studying conjugated systems and developing new materials and pharmaceuticals .
Properties
CAS No. |
5836-83-9 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(13S,14R)-14,15,16,17-tetrahydro-13H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C17H16/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h1-2,4,6,8-11,13,15H,3,5,7H2/t13-,15+/m0/s1 |
InChI Key |
BCBNXNLJMYJYNW-DZGCQCFKSA-N |
Isomeric SMILES |
C1C[C@H]2C=CC3=C([C@@H]2C1)C=CC4=CC=CC=C43 |
Canonical SMILES |
C1CC2C=CC3=C(C2C1)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


